molecular formula C15H14N6O3S2 B11242488 N-(5-methylisoxazol-3-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(5-methylisoxazol-3-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B11242488
M. Wt: 390.4 g/mol
InChI Key: FQZIAMBJBDCCQR-UHFFFAOYSA-N
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Description

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a synthetic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the 1,2-oxazole ring.
  • Synthesis of the 1,3,4-thiadiazole moiety.
  • Coupling of the phenylcarbamoyl group.
  • Formation of the final acetamide linkage.

Each step would require specific reagents, catalysts, and conditions such as temperature control, pH adjustments, and purification techniques like chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or heterocycles.

Common Reagents and Conditions

Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Conditions would vary depending on the specific reaction but could include solvents like dichloromethane, temperature control, and inert atmospheres.

Major Products

The major products would depend on the specific reactions but could include modified versions of the original compound with different functional groups or additional substituents.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate or pharmacophore for developing new therapeutics.

    Chemical Biology: As a probe for studying biological processes or as a tool in biochemical assays.

    Materials Science: In the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action would depend on the specific application but could involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with oxazole, thiadiazole, or acetamide functionalities. Examples could be:

  • N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE analogs with different substituents.
  • Compounds with similar pharmacophores but different core structures.

Uniqueness

The uniqueness of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity, biological activity, or material properties.

Properties

Molecular Formula

C15H14N6O3S2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H14N6O3S2/c1-9-7-11(21-24-9)17-12(22)8-25-15-20-19-14(26-15)18-13(23)16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,21,22)(H2,16,18,19,23)

InChI Key

FQZIAMBJBDCCQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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